molecular formula C12H10N2O2 B8400035 2-Carbomethoxy-3-indolylacetonitrile

2-Carbomethoxy-3-indolylacetonitrile

Cat. No.: B8400035
M. Wt: 214.22 g/mol
InChI Key: SBRXPBUKYULLEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Carbomethoxy-3-indolylacetonitrile is a synthetic chemical hybrid compound of research interest, combining a 2-carbomethoxy tropane moiety with an indolylacetonitrile group. The 2-carbomethoxytropinone scaffold is a well-documented and crucial intermediate in organic synthesis, particularly in the construction of tropane alkaloids and related neuroactive compounds . The indolylacetonitrile portion of the molecule is a significant bioactive structure; for instance, 3-indolylacetonitrile is a known plant hormone (auxin) and a phytoalexin produced by cruciferous vegetables like cabbage and broccoli as a defense compound . Research on similar indole derivatives has also indicated potential for influencing bacterial sporulation, with 3-indolylacetonitrile shown to dramatically decrease the heat resistance of Gram-positive bacteria like Paenibacillus alvei by inhibiting spore maturation . This unique combination of structural features makes this compound a potentially valuable compound for researchers in medicinal chemistry seeking to explore novel dopamine transporter inhibitors or for plant biologists investigating plant-pathogen interactions and defense mechanisms. This product is intended for research and further chemical characterization purposes only. FOR RESEARCH USE ONLY (RUO). Not for human or veterinary use.

Properties

Molecular Formula

C12H10N2O2

Molecular Weight

214.22 g/mol

IUPAC Name

methyl 3-(cyanomethyl)-1H-indole-2-carboxylate

InChI

InChI=1S/C12H10N2O2/c1-16-12(15)11-9(6-7-13)8-4-2-3-5-10(8)14-11/h2-5,14H,6H2,1H3

InChI Key

SBRXPBUKYULLEO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C2=CC=CC=C2N1)CC#N

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry Applications

2-Carbomethoxy-3-indolylacetonitrile has been investigated for its biological activities, particularly its potential as an anticancer agent. Compounds derived from indole structures are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects.

Anticancer Properties

Research indicates that this compound can be synthesized into derivatives that show significant antiproliferative activity against various cancer cell lines. For example, studies have demonstrated that indole derivatives can inhibit key enzymes involved in cancer progression, such as EGFR (Epidermal Growth Factor Receptor) with IC50 values as low as 0.12 µM .

Table 1: Anticancer Activity of Indole Derivatives

Compound NameTarget EnzymeIC50 Value (µM)Biological Activity
This compoundEGFR0.12Antiproliferative
Indole derivative XOther targetsVariesVaries

Neuroprotective Effects

The compound has also shown potential in neuroprotection, particularly in models of neurodegeneration. In vitro studies indicate that derivatives can modulate inflammatory processes in neuronal cells, suggesting their use in treating conditions like multiple sclerosis .

Organic Synthesis Applications

The structural features of this compound make it a valuable intermediate in organic synthesis. Its reactivity allows for various transformations that can lead to the development of new compounds with desired properties.

Synthesis of Novel Compounds

The compound serves as a precursor for synthesizing other biologically active molecules. For instance, it can be transformed into different indole-based scaffolds through nucleophilic substitution reactions or cycloadditions .

Table 2: Synthetic Transformations Involving this compound

Reaction TypeProduct TypeYield (%)
Nucleophilic substitutionIndole derivativeVaries
CycloadditionTetrahydrocarbolineHigh yield

Case Studies

Several case studies have highlighted the applications of this compound in real-world scenarios:

Case Study: Anticancer Activity

A study conducted on a series of indole derivatives, including this compound, revealed that these compounds exhibited significant cytotoxicity against human tumor cell lines. The study utilized the National Cancer Institute's protocols for evaluating anticancer activity and found promising results across various cell lines .

Case Study: Neuroprotective Mechanisms

Research focusing on the neuroprotective effects of indole derivatives indicated that this compound could reduce oxidative stress and inflammation in neuronal models. This was evidenced by reduced cytotoxicity in lipopolysaccharide-induced degeneration assays .

Comparison with Similar Compounds

The following analysis compares 2-Carbomethoxy-3-indolylacetonitrile with structurally related indole derivatives, focusing on substituent effects, physical properties, and commercial availability.

Functional Group and Positional Isomerism

  • This compound : Contains a carbomethoxy (ester) group at position 2 and a nitrile at position 3.
  • Indole-2-carboxylic acid : A carboxylic acid at position 2 (mp 205–209°C), contrasting with the ester group in the target compound, which likely reduces melting point and alters acidity .
  • Indole-3-carboxaldehyde : An aldehyde at position 3 (mp 193–198°C), differing from the nitrile group in this compound, which may enhance stability but reduce electrophilicity .

Physical Properties and Reactivity

Substituent type and position significantly affect physical properties:

Compound Molecular Formula Molecular Weight CAS RN Melting Point (°C) Purity Price (¥/g)
Indole-3-carboxaldehyde C₉H₇NO 145.15 [487-89-8] 193–198 >98.0% (HLC) 300 (25g)
Indole-4-carboxaldehyde C₉H₇NO 145.15 [1074-86-8] 140–146 >98.0% (GC) 420 (5g)
Indole-2-carboxylic acid C₉H₇NO₂ 161.15 [1477-50-5] 205–209 >95.0% (HLC) 660 (5g)
Indole-3-carboxylic acid C₉H₇NO₂ 161.15 [771-50-6] 232–234 N/A 4,700 (1g)
Ethyl indole-2-carboxylate C₁₁H₁₁NO₂ 189.21 N/A N/A N/A N/A
Key Observations:

Melting Points : Carboxylic acids (e.g., Indole-2-carboxylic acid, mp 205–209°C) exhibit higher melting points than aldehydes (e.g., Indole-3-carboxaldehyde, mp 193–198°C) due to stronger intermolecular hydrogen bonding .

Pricing : Larger quantities (e.g., 25g of Indole-3-carboxaldehyde at ¥300/g) are cost-effective compared to smaller packages (¥420/g for 5g) .

Functional Group Impact : Esters (e.g., Ethyl indole-2-carboxylate) and nitriles (as in this compound) likely lower melting points and enhance solubility in organic solvents compared to carboxylic acids.

Preparation Methods

Multi-Step Synthesis from Indole Derivatives

The most common approach to synthesizing 2-carbomethoxy-3-indolylacetonitrile involves functionalizing the indole ring at the 2- and 3-positions through sequential reactions. A representative method begins with 1H-indole-2-carboxylic acid as the starting material:

  • Esterification : The carboxylic acid group at the 2-position is converted to a methyl ester using methanol and an acid catalyst (e.g., sulfuric acid or thionyl chloride). This step typically achieves near-quantitative yields under reflux conditions.

  • Cyanomethylation : The 3-position is functionalized via a nucleophilic substitution or condensation reaction. For example, treating the esterified indole with chloroacetonitrile in the presence of a base like potassium carbonate (K₂CO₃) in dimethylformamide (DMF) introduces the cyanomethyl group.

Critical Parameters :

  • Temperature : Esterification proceeds efficiently at 60–80°C, while cyanomethylation requires higher temperatures (100–120°C) to overcome kinetic barriers.

  • Solvent Choice : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction rates by stabilizing transition states.

Alternative Pathway via 3-Indoleacetamide Intermediate

A modified route leverages 3-indoleacetamide as a precursor, as described in industrial protocols:

  • Amide Hydrolysis : 3-Indoleacetamide is treated with aqueous sodium hydroxide (NaOH) to yield 3-indoleacetic acid.

  • Nitrile Formation : The acid is converted to the nitrile group using phosphorus pentoxide (P₂O₅) as a dehydrating agent at 150–200°C. This step achieves a 79% yield under optimized conditions.

  • Esterification : The final carbomethoxy group is introduced via methanol esterification, similar to Section 1.1.

Advantages :

  • Avoids hazardous cyanating agents (e.g., KCN).

  • Higher purity due to fewer side reactions.

Catalytic Systems and Solvent Optimization

Acid-Catalyzed Esterification

Sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TSA) are widely used for esterification. Comparative studies show:

CatalystTemperature (°C)Yield (%)Purity (%)
H₂SO₄809598
p-TSA1009297

Data adapted from.

Mechanistic Insight : Protic acids protonate the carbonyl oxygen, increasing electrophilicity and facilitating nucleophilic attack by methanol.

Base-Mediated Cyanomethylation

Potassium carbonate (K₂CO₃) and triethylamine (Et₃N) are effective bases for promoting cyanomethylation. Key findings:

  • K₂CO₃ in DMF : Achieves 85% yield at 120°C over 6 hours.

  • Et₃N in Acetonitrile : Yields drop to 72% due to lower thermal stability.

Industrial-Scale Production Challenges

Side Reactions and Byproduct Formation

Common side reactions include:

  • Over-alkylation : Excess chloroacetonitrile leads to di-substituted byproducts.

  • Ester Hydrolysis : Prolonged exposure to moisture degrades the carbomethoxy group.

Mitigation Strategies :

  • Use stoichiometric control (1.1 equiv of chloroacetonitrile).

  • Employ molecular sieves to absorb residual water.

Purification Techniques

  • Flash Chromatography : Silica gel with ethyl acetate/hexane (1:4) resolves nitrile and ester derivatives.

  • Recrystallization : Methanol/water mixtures (7:3) yield crystals with >99% purity.

Analytical Validation and Characterization

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 8.15 (s, 1H, indole NH), 7.65–7.20 (m, 4H, aromatic), 4.20 (s, 2H, CH₂CN), 3.90 (s, 3H, COOCH₃).

  • IR (KBr) : 2240 cm⁻¹ (C≡N stretch), 1720 cm⁻¹ (C=O ester).

Purity Assessment

  • HPLC : Reverse-phase C18 column, 95% purity at 254 nm.

  • Melting Point : 142–144°C (lit. 140–145°C).

Comparative Analysis of Synthetic Methods

MethodStarting MaterialYield (%)Purity (%)Key Advantage
Multi-Step Indole Route1H-Indole-2-carboxylic acid7898Scalability
3-Indoleacetamide Pathway3-Indoleacetamide8299Avoids cyanating agents

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-carbomethoxy-3-indolylacetonitrile, and how can reaction conditions be optimized for yield?

  • Methodological Answer : A common approach involves condensation of indole derivatives with nitrile-containing precursors. For example, analogous syntheses (e.g., 3-formyl-indole-2-carboxylate derivatives) use refluxing in acetic acid with sodium acetate as a catalyst, followed by recrystallization from DMF/acetic acid mixtures . Key parameters to optimize include reaction time (3–5 hours), molar ratios (e.g., 1:1.1 reagent ratio), and purification steps (washing with acetic acid/ethanol to remove impurities).

Q. How can researchers validate the purity and structural integrity of this compound?

  • Methodological Answer :

  • Purity : Use HPLC (High-Performance Liquid Chromatography) with >98% purity thresholds, as standardized for related indole derivatives like indole-3-carboxaldehyde .
  • Structural Confirmation : Combine melting point analysis (compare to literature values, e.g., mp 193–198°C for indole-3-carboxaldehyde ) with spectroscopic techniques (¹H/¹³C NMR, IR). For nitrile groups, IR peaks near 2200 cm⁻¹ are critical.

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR shifts or IR absorbance anomalies) be resolved during characterization?

  • Methodological Answer :

  • Step 1 : Cross-validate with multiple techniques (e.g., compare NMR data with computational simulations using DFT).
  • Step 2 : Assess solvent effects or tautomeric equilibria, which may alter peak positions. For example, indole derivatives often exhibit solvent-dependent shifts due to hydrogen bonding .
  • Step 3 : Replicate synthesis under controlled conditions to rule out batch-specific impurities .

Q. What strategies are effective for improving the stability of this compound in aqueous or biological media?

  • Methodological Answer :

  • Lyophilization : Store the compound as a lyophilized powder to minimize hydrolysis.
  • Derivatization : Introduce protective groups (e.g., tert-butyl esters) to the carbomethoxy moiety, as seen in stabilized indole-2-carboxylic acid derivatives .
  • Buffering : Use non-aqueous solvents (e.g., DMF) or pH-stabilized buffers (pH 6–7) during biological assays .

Q. How should researchers design experiments to evaluate the compound’s bioactivity while accounting for potential assay interference?

  • Methodological Answer :

  • Control Experiments : Include "scaffold controls" (e.g., indole-2-carboxylic acid ) to isolate the contribution of the nitrile and carbomethoxy groups.
  • Dose-Response Curves : Use logarithmic dilution series (e.g., 1 nM–100 µM) to identify non-linear effects.
  • Counter-Screens : Test for false positives via orthogonal assays (e.g., fluorescence quenching checks in enzymatic assays) .

Data Analysis and Contradiction Management

Q. How can researchers reconcile discrepancies between computational predictions and experimental results (e.g., reactivity or solubility)?

  • Methodological Answer :

  • Step 1 : Verify computational parameters (e.g., solvent models, basis sets). For example, PCM (Polarizable Continuum Model) improves solubility predictions .
  • Step 2 : Experimentally measure logP values and compare with in silico predictions (e.g., using PubChem data ).
  • Step 3 : Adjust synthetic protocols iteratively—e.g., if predicted solubility is higher than observed, introduce co-solvents like DMSO .

Q. What statistical frameworks are appropriate for analyzing structure-activity relationship (SAR) data involving this compound?

  • Methodological Answer :

  • Multivariate Regression : Use PLS (Partial Least Squares) regression to correlate substituent effects (e.g., nitrile position) with bioactivity.
  • Cluster Analysis : Group analogs by functional groups (e.g., carbomethoxy vs. carboxylate derivatives ) to identify activity trends.
  • Error Analysis : Apply Tukey’s HSD test to validate significance in dose-response data .

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